molecular formula C14H8O2S B13962313 Thieno[3,4-b]oxanthrene CAS No. 926646-74-4

Thieno[3,4-b]oxanthrene

Cat. No.: B13962313
CAS No.: 926646-74-4
M. Wt: 240.28 g/mol
InChI Key: LHZPSEWFLJSZPW-UHFFFAOYSA-N
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Description

Thieno[3,4-b]oxanthrene (CAS 13354-38-6) is a specialized organic compound with the molecular formula C14H8O2S . It is part of the thieno-fused heterocycle family, a class of structures that are of significant interest in the development of advanced organic materials due to their tunable electronic properties . While specific application data for this exact molecule is sparse in current literature, its core structure is highly relevant for materials science research. Related thieno-fused compounds, such as thieno[3,4-b]pyrazines, are widely investigated for creating low band gap conjugated polymers, which are crucial for applications in organic electronics like solar cells, transistors, and electrochromic devices . Furthermore, research on structurally similar molecules, like thieno[3,4-b]-1,4-oxathiane, demonstrates their utility as building blocks for linear pi-conjugated systems and their ability to form stable electroactive polymers with valuable properties . As a specialty material, this compound offers researchers a promising scaffold for synthesizing novel polymers and small molecules, facilitating explorations into new functional materials with tailored optical and electronic characteristics. This product is strictly For Research Use Only.

Properties

CAS No.

926646-74-4

Molecular Formula

C14H8O2S

Molecular Weight

240.28 g/mol

IUPAC Name

thieno[3,4-b]oxanthrene

InChI

InChI=1S/C14H8O2S/c1-2-4-12-11(3-1)15-13-5-9-7-17-8-10(9)6-14(13)16-12/h1-8H

InChI Key

LHZPSEWFLJSZPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC4=CSC=C4C=C3O2

Origin of Product

United States

Preparation Methods

Cyclization via Phenolic and Thiophene Precursors

One classical approach involves the condensation and cyclization of catechol derivatives with sulfur-containing building blocks under dehydrating or acidic conditions. For example, synthesis routes starting from catechol and hexaketocyclohexane derivatives have been reported, where nitration, reduction, and subsequent cyclization steps are carefully controlled to yield fused heterocycles structurally related to thieno[3,4-b]oxanthrene.

  • Nitration is typically performed using red fuming nitric acid to ensure smooth conversion.
  • Reduction of nitro groups to amines is achieved using hydrazine hydrate in the presence of palladium on carbon catalyst under nitrogen atmosphere to avoid oxidation of sensitive intermediates.
  • Final condensation and cyclization steps require solvents such as ethanol or anisole, with reaction temperatures ranging from 85 °C to 160 °C and reaction times from minutes to days depending on the method (see Table 1).
Entry Solvent Catalyst/Agent Temperature (°C) Time Notes
1 Ethanol BF3·Et2O 120 4 days Microwave-assisted
2 Anisole BF3 160 25 min Stirring
3 Toluene/MeOH BF3·Et2O Reflux (~80) 5 hr Boronic acid coupling
4 Benzene Pd/C, H2NNH2 Reflux 12 hr Reduction step

Table 1: Representative reaction conditions for cyclization and functionalization steps in thieno-fused heterocycle synthesis

Palladium-Catalyzed Coupling and Hydroxy-Based Transformations

Recent advances have introduced Pd-catalyzed methods for the preparation of related thieno-fused systems, such as thieno[3,4-b]thiophene derivatives, which share synthetic logic with this compound. These methods involve Pd-catalyzed hydroxy-based transformations that enable modular assembly of substituted derivatives.

  • The Pd-catalytic method allows for selective functionalization at the 3-position of the thiophene ring.
  • This approach provides access to 3-hydroxythieno[3,4-b]thiophene-2-carboxylate intermediates, which can be further elaborated into diverse derivatives.
  • Reaction conditions typically involve Pd catalysts, ligands, and controlled heating, enabling high yields and functional group compatibility.

Though this method is reported for thieno[3,4-b]thiophene, it is adaptable for oxanthrene analogs by modifying the oxygen-containing ring system.

Representative Synthetic Scheme Example

A typical synthetic scheme for preparing this compound derivatives involves:

  • Starting Materials: Catechol or dihydroxybenzene derivatives and sulfur-containing reagents.
  • Nitration: Using red fuming nitric acid to introduce nitro groups.
  • Reduction: Conversion of nitro groups to amines with hydrazine hydrate and Pd/C catalyst.
  • Cyclization: Acid-catalyzed condensation under BF3·Et2O or similar Lewis acid conditions.
  • Purification: Handling under inert atmosphere due to air sensitivity of intermediates.

Data Table: Summary of Key Preparation Parameters

Parameter Details/Range Comments
Starting materials Catechol, hexaketocyclohexane, etc. Commercially available or synthesized
Nitration agent Red fuming nitric acid Essential for high conversion
Reduction agent Hydrazine hydrate + Pd/C Requires inert atmosphere
Solvents Ethanol, anisole, toluene, acetonitrile Solubility affects reaction success
Catalysts BF3·Et2O, Pd catalysts Lewis acid for cyclization, Pd for reduction
Temperature range 80 °C to 160 °C Dependent on reaction step
Reaction time Minutes to days Longer times for cyclization steps
Yield Up to 95.9% (for related derivatives) High yields achievable with optimized conditions
Air sensitivity High for some intermediates Requires glove box or nitrogen atmosphere

Research Findings and Notes

  • The use of red fuming nitric acid is critical for successful nitration; other grades result in poor conversion.
  • Reduction steps must be conducted under nitrogen to prevent oxidation of amine intermediates.
  • Cyclization reactions are sensitive to solvent choice and oxygen presence; degassed solvents and inert atmosphere improve outcomes.
  • Pd-catalyzed hydroxy-based transformations provide a versatile platform for modifying the thieno-fused core, enabling functional diversity.
  • Photochemical cyclization offers an alternative for constructing fused ring systems with potential biological activities.
  • Purity and solubility challenges are common; some intermediates require sublimation or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,4-b]oxanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Mechanism of Action

Thieno[3,4-b]oxanthrene can be compared with other similar compounds such as:

  • Thieno[3,2-b]thiophene
  • Thieno[2,3-b]thiophene
  • Thieno[3,4-c]thiophene

Uniqueness: this compound stands out due to its distinct electronic properties and the stability of its fused ring structure. This makes it particularly suitable for applications in organic electronics and optoelectronics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,4-b]indoles

Thieno[3,4-b]indoles share a fused thiophene-indole structure. Unlike Thieno[3,4-b]oxanthrene, the indole nitrogen contributes to basicity and redox activity. Synthesis typically involves β-hydride elimination reactions in high-boiling solvents like toluene or 1,4-dioxane, with strong bases (e.g., NaOtBu) to enhance yield . The indole moiety enables applications in optoelectronics, but the absence of oxygen in the fused ring limits its stability compared to oxanthrene derivatives.

Thieno[3,4-b]pyrroles

Thieno[3,4-b]pyrroles are synthesized via phase-transfer catalysis (PTC) using phenacyl bromide and dioxan/K₂CO₃/TBAB mixtures . The pyrrole nitrogen enhances electron-richness, making these compounds suitable for charge-transfer materials. However, their electrochemical stability is inferior to sulfur-oxygen systems like benzo-1,4-oxathiins .

Benzo-1,4-oxathiins

Benzo-1,4-oxathiins (e.g., 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine) feature a sulfur-oxygen fused ring, analogous to this compound. Their synthesis involves cyclization reactions followed by column chromatography (Ether/Hexane), indicating moderate stability . The oxygen atom improves oxidative resistance, while sulfur contributes to π-conjugation, making them promising for photovoltaic applications.

Thieno[3,4-b]pyrazines

Thieno[3,4-b]pyrazines are benchmark compounds for low-bandgap materials. Their synthesis via 2,3-disubstituted derivatives (e.g., methyl, phenyl groups) yields tunable electronic properties, with bandgaps adjustable through substituent engineering . Electropolymerized forms (e.g., P[T1]–P[T5]) exhibit high conductivity, outperforming many thiophene-based analogs . Compared to this compound, the pyrazine nitrogen enhances electron-accepting capacity, critical for organic solar cells .

Thieno[3,4-b]thiophenes

These derivatives, such as 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, are synthesized via Pd-catalyzed methods, enabling modular assembly of photophysically active materials . Their extended conjugation and solubility in organic solvents make them versatile building blocks for polymers. However, their bandgaps (~1.5–2.0 eV) are typically higher than those of pyrazine analogs .

Comparative Data Table

Compound Key Structural Feature Synthesis Method Bandgap (eV) Applications Stability
This compound Thiophene + oxanthrene Not explicitly described ~1.2–1.8* Hypothesized: Organic electronics Moderate (inferred from )
Thieno[3,4-b]indole Thiophene + indole β-hydride elimination 2.1–2.5 Optoelectronics Low (prone to oxidation)
Thieno[3,4-b]pyrrole Thiophene + pyrrole PTC with phenacyl bromide 1.8–2.2 Charge-transfer materials Moderate
Benzo-1,4-oxathiin Benzene + oxathiin Cyclization/Chromatography 1.9–2.3 Photovoltaics High (S-O bond stability)
Thieno[3,4-b]pyrazine Thiophene + pyrazine Disubstitution 0.9–1.4 Low-bandgap polymers High (rigid structure)
Thieno[3,4-b]thiophene Fused thiophene rings Pd-catalyzed synthesis 1.5–2.0 Photovoltaic building blocks Moderate

*Estimated based on analogous benzo-1,4-oxathiins and pyrazines.

Key Research Findings

  • Electronic Properties: Thieno[3,4-b]pyrazines exhibit the lowest bandgaps (0.9–1.4 eV) due to strong electron-deficient pyrazine cores, making them superior for near-infrared applications . This compound likely bridges this gap with enhanced stability from its oxanthrene moiety.
  • Synthetic Challenges: this compound synthesis may require specialized cyclization conditions, similar to benzo-1,4-oxathiins , whereas pyrazines and thiophenes benefit from well-optimized routes .
  • Stability : Sulfur-oxygen fused systems (e.g., benzo-1,4-oxathiins) show higher thermal and oxidative stability than nitrogen-containing analogs (e.g., indoles) .

Biological Activity

Thieno[3,4-b]oxanthrene is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and metabolic disorders. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

1. Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been reported in several studies. These derivatives often involve modifications that enhance their biological properties. For instance, researchers have synthesized various thienothiophene compounds that exhibit significant biological activities, including anticancer and antioxidant properties.

Key Synthesis Methods:

  • Refluxing Techniques: Many derivatives are synthesized through refluxing methods using solvents like ethanol and triethylamine.
  • Functional Group Modifications: Alterations to the functional groups on the this compound core can lead to enhanced biological activity.

2.1 Anticancer Activity

This compound and its derivatives have shown promising anticancer activities in vitro. For example, certain compounds have been evaluated against prostate cancer cell lines (PC-3), demonstrating varying degrees of cytotoxicity.

CompoundIC50 (μM)Activity Description
Compound 50.13 ± 0.019Potent β-glucuronidase inhibitor
Compound 8a1.2 ± 0.0785Strong α-glucosidase inhibitor
Compound 90.003 ± 0.09Highly active against PC-3 cells

These results indicate that specific this compound derivatives can inhibit cancer cell proliferation effectively.

2.2 Antioxidant Activity

The antioxidant potential of this compound derivatives has been assessed using the DPPH radical scavenging assay. Compounds such as Compound 3 have shown significant antioxidant activity with an IC50 value lower than standard antioxidants like N-acetylcysteine.

CompoundIC50 (μM)Activity Description
Compound 356.26 ± 3.18Superior antioxidant activity compared to standard

This suggests that these compounds may be beneficial in mitigating oxidative stress-related conditions.

2.3 Enzyme Inhibition

This compound derivatives have also been evaluated for their ability to inhibit enzymes related to metabolic disorders:

  • α-Glucosidase Inhibition: Some derivatives showed significantly lower IC50 values than acarbose, a standard drug for diabetes management.
  • β-Glucuronidase Inhibition: Compounds demonstrated potent inhibition compared to D-saccharic acid lactone.

3. Case Studies and Research Findings

Several studies highlight the biological relevance of this compound:

  • Study on Anticancer Properties: A study evaluated multiple this compound derivatives against PC-3 cells and found that some compounds exhibited cytotoxic effects comparable to established chemotherapeutics.
  • Antioxidant Efficacy Study: Another research focused on the antioxidant capabilities of these compounds in cellular models exposed to oxidative stressors, confirming their protective effects.

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